molecular formula C7H8Cl2FN B2476336 2-Chloro-5-fluoro-N-methylaniline hydrochloride CAS No. 2155852-25-6

2-Chloro-5-fluoro-N-methylaniline hydrochloride

Cat. No.: B2476336
CAS No.: 2155852-25-6
M. Wt: 196.05
InChI Key: GHVZZJRWBPHYOJ-UHFFFAOYSA-N
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Properties

IUPAC Name

2-chloro-5-fluoro-N-methylaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFN.ClH/c1-10-7-4-5(9)2-3-6(7)8;/h2-4,10H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVZZJRWBPHYOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)F)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2155852-25-6
Record name 2-chloro-5-fluoro-N-methylaniline hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique halogen substitutions allow for various chemical reactions, such as substitution and coupling reactions.
  • Reactivity : It can undergo substitution reactions where chlorine and fluorine can be replaced with other functional groups. Additionally, it participates in coupling reactions like Suzuki-Miyaura coupling to form biaryl compounds.
Reaction TypeExample ReagentsOutcome
SubstitutionSodium methoxideFormation of substituted anilines
CouplingAryl bromidesBiaryl compounds
OxidationPotassium permanganateOxidized derivatives

Biology

  • Enzyme Inhibition Studies : Research indicates that 2-chloro-5-fluoro-N-methylaniline hydrochloride exhibits significant inhibitory effects on enzymes such as protein arginine methyltransferase 5 (PRMT5), which is implicated in cancer biology.
  • Antimicrobial Activity : Similar compounds have demonstrated antibacterial properties against various pathogens, suggesting potential applications in developing antimicrobial agents.
Study FocusFindings
Enzyme InhibitionInhibits PRMT5 activity in cancer cells
Antimicrobial ActivityEffective against Echerichia coli and Staphylococcus aureus

Medicine

  • Drug Development : The compound is under investigation for its potential use in drug development, particularly for designing new pharmaceuticals targeting specific biological pathways.
  • Cytotoxicity : Preliminary studies have shown moderate cytotoxic effects against cancer cell lines such as HL-60 and A549, indicating its potential role in cancer therapeutics.

Case Study 1: Enzyme Inhibition

A recent investigation highlighted the compound's ability to selectively inhibit PRMT5 activity in cancer cells with MTAP deletions. This specificity suggests a potential therapeutic window for targeted cancer treatments.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antibacterial properties of halogenated anilines, including this compound. The results indicated significant growth inhibition against Lactobacillus casei, emphasizing the influence of structural modifications on antimicrobial efficacy.

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-N-methylaniline hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Biological Activity

2-Chloro-5-fluoro-N-methylaniline hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, along with case studies and data tables to provide a comprehensive overview.

The compound's molecular formula is C7H8ClFC_7H_8ClF with a molecular weight of approximately 165.59 g/mol. Its structure features a chloro and a fluoro substituent on the aromatic ring, which significantly influence its biological interactions.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. It has been shown to inhibit specific enzyme pathways, which can lead to altered cellular functions. The exact molecular targets may vary depending on the context of use, but it generally exhibits properties that make it valuable in drug development and biochemical research .

Anticancer Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have demonstrated IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (SK-MEL-2) cell lines .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
2-Chloro-5-fluoro-N-methylanilineMCF-715.63
Analog AMDA-MB-23112.34
Analog BSK-MEL-210.25

Enzyme Inhibition

The compound has also been investigated for its role in enzyme inhibition. Studies highlight its potential as an inhibitor of carbonic anhydrases (CAs), which are key targets in cancer therapy. The compound showed selective inhibition at nanomolar concentrations, indicating a promising therapeutic profile .

Study on Antibacterial Activity

In a study focusing on antibacterial properties, derivatives of the compound were screened against various bacterial strains. The results indicated moderate antibacterial activity, suggesting potential applications in treating infections caused by resistant bacterial strains .

In Vivo Studies

In vivo studies have demonstrated that compounds structurally related to this compound exhibit favorable pharmacokinetic profiles and therapeutic efficacy in animal models of cancer. These findings support further development towards clinical applications .

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